molecular formula C14H14N4O2 B4872136 3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4872136
M. Wt: 270.29 g/mol
InChI Key: BFYOLDXGSGVXML-UHFFFAOYSA-N
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Description

3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indazole and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylating agents, carboxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs with modified properties.

Scientific Research Applications

3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-N-(1H-INDAZOL-5-YL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: shares structural similarities with other indazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the indazole and oxazole moieties, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and the potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-ethyl-N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-11-13(8(2)20-18-11)14(19)16-10-4-5-12-9(6-10)7-15-17-12/h4-7H,3H2,1-2H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYOLDXGSGVXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC3=C(C=C2)NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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